8-Methoxy-1,7-naphthyridine

Description

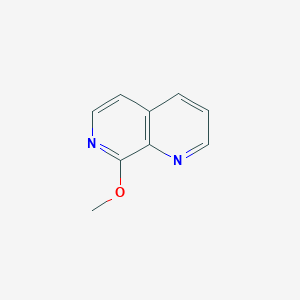

8-Methoxy-1,7-naphthyridine is a heterocyclic aromatic compound featuring a naphthyridine core (a bicyclic structure with two nitrogen atoms) substituted with a methoxy (-OCH₃) group at the 8-position. Its molecular formula is C₉H₈N₂O, with a molar mass of 160.17 g/mol . Synthesis typically involves nucleophilic substitution reactions; for example, 4-chloro-1,7-naphthyridine reacts with sodium methoxide in methanol to yield 4-methoxy-1,7-naphthyridine (25% yield, mp 92–94°C) . Derivatives such as 8-methoxy-1,7-naphthyridin-6-amine (CAS 55716-28-4) and 4-chloro-8-methoxy-1,7-naphthyridine (CAS 1823353-13-4) highlight its versatility in medicinal chemistry .

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

8-methoxy-1,7-naphthyridine |

InChI |

InChI=1S/C9H8N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h2-6H,1H3 |

InChI Key |

OPFAVOYTUAMDGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,7-naphthyridine can be achieved through various methods. One common approach involves the condensation of 2-aminonicotinaldehyde with a suitable carbonyl compound under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the naphthyridine ring system. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired product .

Industrial Production Methods

Industrial production of 8-Methoxy-1,7-naphthyridine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

8-Methoxy-1,7-naphthyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: Derivatives of 8-Methoxy-1,7-naphthyridine are being investigated for their potential use as therapeutic agents.

Mechanism of Action

The mechanism of action of 8-Methoxy-1,7-naphthyridine involves its interaction with various molecular targets. In biological systems, it can bind to DNA or proteins, interfering with their normal function. This can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapy. The exact pathways involved depend on the specific biological context and the nature of the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted 1,7-Naphthyridines

- 4-Chloro-1,7-naphthyridine (C₈H₅ClN₂) :

- Purity: 95% (CAS 1447965-76-5) .

Amino- and Cyano-Substituted Derivatives

- 8-Amino-1,7-naphthyridines: Example: 8-Amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine exhibits antibacterial and antifungal activity, formulated with citric acid and lactose for drug delivery . Amino groups (-NH₂) increase solubility and hydrogen-bonding capacity, contrasting with the lipophilic methoxy group.

- 3-Cyano-1,7-naphthyridines: Derivatives like (2R)-2-({3-Cyano-2-[4-(3-methylpyridin-2-yl)phenyl]-1,7-naphthyridin-4-yl}amino)butanamide (Compound 51) show promise as anti-Parkinson’s agents due to enhanced CNS permeability .

Hydrogenated 1,7-Naphthyridines

- 5,6,7,8-Tetrahydro-1,7-naphthyridines: Saturated rings improve solubility and metabolic stability. Example: 5,6,7,8-Tetrahydro-3-nitro-1,7-naphthyridine (CAS 1196154-83-2) has a nitro group (-NO₂) that facilitates electrophilic substitution reactions . Melting points are generally lower than aromatic analogs (e.g., 5,6,7,8-tetrahydro-2-methoxy-1,7-naphthyridine is liquid at room temperature) .

Structural and Electronic Effects

Pharmacological and Chemical Reactivity

- Methoxy vs. Chloro :

- Methoxy groups donate electrons via resonance, stabilizing the aromatic ring and reducing electrophilic substitution rates. Chloro groups withdraw electrons, increasing reactivity in SNAr reactions .

- Example: 4-Chloro-1,7-naphthyridine undergoes methoxy substitution 3× faster than 2-chloro-1,7-naphthyridine due to positional effects .

- Hydrogenated vs. Aromatic :

- Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro-2-methoxy-1,7-naphthyridine) exhibit reduced planarity, affecting π-π stacking in protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.